![molecular formula C6H7N3O B3237680 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one CAS No. 1393585-07-3](/img/structure/B3237680.png)
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one
Vue d'ensemble
Description
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is a chemical compound that belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives has been a subject of substantial research interest over the past decade . A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported, which could be employed for the synthesis of fused pyridinyl azides . This highlights its importance in the field of heterocyclic chemistry .Applications De Recherche Scientifique
Synthesis and Biomedical Applications
5,6-Dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one, as part of the pyrazolo[3,4-b]pyridines family, exhibits significant biomedical applications. These compounds, including more than 300,000 1H-pyrazolo[3,4-b]pyridines, have been investigated extensively due to their diverse biomedical potentials (Donaire-Arias et al., 2022).
Antiproliferative Activity
A series of molecules similar to this compound have been synthesized and tested for antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancer. Some compounds in this series have shown promising antiproliferative activities, highlighting their potential in cancer therapy (Pawar, Pansare, & Shinde, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetTropomyosin receptor kinase A (TrKA) and c-Met kinase . These kinases play crucial roles in cell growth, survival, and differentiation.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site of the kinase . This binding prevents the kinase from phosphorylating other proteins, thereby inhibiting the signal transduction pathways that the kinase is involved in.
Biochemical Pathways
Kinases like trka and c-met are involved in several signaling pathways, including theRAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and migration.
Pharmacokinetics
One of the compounds in a similar study was reported to be easily absorbed by the gastrointestinal tract with potential bbb permeability , which could suggest good bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVYWXGZUMIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393585-07-3 | |
| Record name | 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with Factor Xa, and what are the downstream effects?
A: The research papers provided focus on how various 5,6-dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one derivatives bind to and inhibit Factor Xa. [, , , , , ] Factor Xa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, ultimately leading to blood clot formation. By inhibiting Factor Xa, these compounds exhibit anticoagulant activity, potentially preventing thrombosis.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in these studies?
A: The studies showcase how modifications to the core this compound structure impact its interaction with Factor Xa. For example, substitutions at the 1, 3, and 6 positions with various aromatic rings, heterocycles, and linkers are explored. [, , , , , ] These modifications influence the binding affinity, selectivity, and potentially the pharmacokinetic properties of the compounds.
Q3: Were any specific analytical methods used to characterize these compounds and their interactions with Factor Xa?
A: While the provided abstracts don't delve into specific analytical techniques, it's highly probable that methods like X-ray crystallography were employed to determine the binding mode of these inhibitors within the active site of Factor Xa. [, , , , , ] Additionally, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) might have been used to quantify the binding affinities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

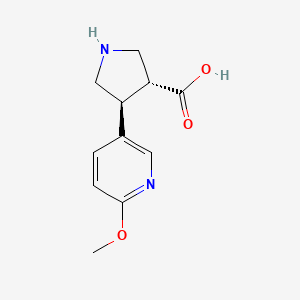
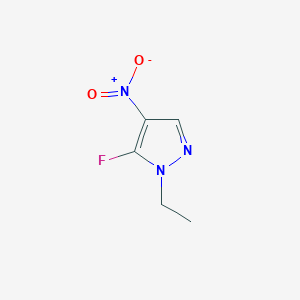
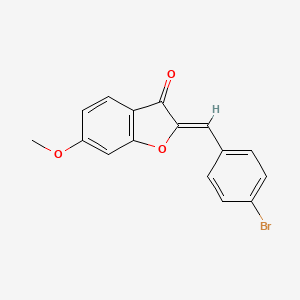
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)

![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)
![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)
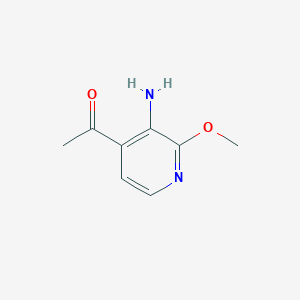
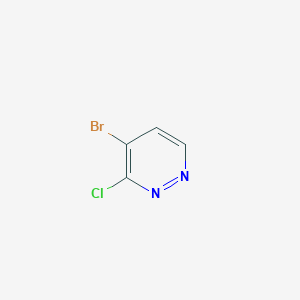
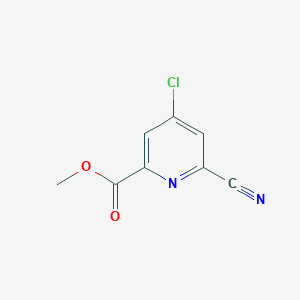
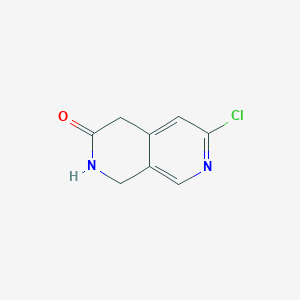
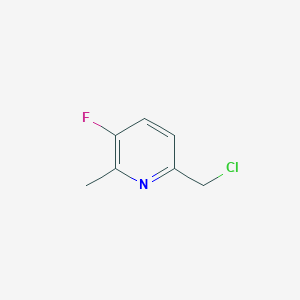
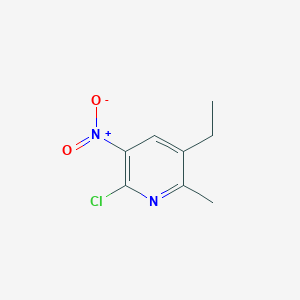
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)